1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-chloropyrimidine with a pyrrole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-Chloropyrimidin-4-yl)-1H-indole-2-carbaldehyde
- 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-methanol
- 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid
Uniqueness: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and for use in various research applications .
Properties
Molecular Formula |
C9H6ClN3O |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h1-6H |
InChI Key |
CLTPQDAAZRPMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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